Heptyl Hexanoate: A Comprehensive Technical Guide for Researchers
Heptyl Hexanoate: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptyl hexanoate (B1226103), a fatty acid ester, is a molecule of interest in various scientific domains, from flavor and fragrance chemistry to potential applications in biological systems. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies pertaining to heptyl hexanoate. It also explores a hypothetical signaling pathway relevant to drug development, based on the known biological activities of similar lipid molecules. Detailed experimental protocols for its synthesis and analysis are provided to facilitate further research and application.
Chemical Properties and Structure
Heptyl hexanoate is the ester formed from the condensation of hexanoic acid and heptanol. Its chemical and physical properties are summarized in the tables below.
Identification and Nomenclature
| Parameter | Value |
| IUPAC Name | heptyl hexanoate[1] |
| Synonyms | Hexanoic acid, heptyl ester; n-Heptyl hexanoate; Heptyl caproate |
| CAS Number | 6976-72-3[1] |
| Molecular Formula | C13H26O2[1] |
| Canonical SMILES | CCCCCCCOC(=O)CCCCC[1] |
| InChI | InChI=1S/C13H26O2/c1-3-5-7-8-10-12-15-13(14)11-9-6-4-2/h3-12H2,1-2H3[1] |
| InChIKey | QEKCBKVWQYEUGY-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | Value | Unit |
| Molecular Weight | 214.34 | g/mol [1] |
| Boiling Point | 258.6 | °C at 760 mmHg |
| Density | 0.869 | g/cm³ |
| Refractive Index | 1.432 | |
| Flash Point | 109.6 | °C |
| Vapor Pressure | 0.0136 | mmHg at 25°C |
| Water Solubility | 1.132 | mg/L at 25°C (estimated) |
| logP (Octanol-Water Partition Coefficient) | 4.9 |
Experimental Protocols
Synthesis of Heptyl Hexanoate via Fischer Esterification
This protocol describes the synthesis of heptyl hexanoate from hexanoic acid and 1-heptanol (B7768884) using Fischer esterification, a common method for ester synthesis.
Materials:
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Hexanoic acid
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1-Heptanol
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Concentrated sulfuric acid (catalyst)
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5% Sodium bicarbonate solution
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate
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Round-bottom flask
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Dean-Stark apparatus
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Reflux condenser
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Separatory funnel
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Heating mantle
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Rotary evaporator
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Distillation apparatus
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask, combine 1-heptanol (0.5 mol), hexanoic acid (0.6 mol, 1.2 equivalents), and toluene (50 mL).
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Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1-2 mL) to the mixture.
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Reflux and Water Removal: Assemble the Dean-Stark apparatus and reflux condenser on the round-bottom flask. Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap. Continue reflux until no more water is collected (approximately 2-4 hours).
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Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
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Washing:
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Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid. Be cautious of CO₂ evolution.
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Wash the organic layer with water.
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Wash the organic layer with brine to remove any remaining water.
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Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.
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Solvent Removal: Filter the drying agent and remove the toluene using a rotary evaporator.
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Purification: Purify the crude heptyl hexanoate by fractional distillation under reduced pressure.
Diagram of Synthesis Workflow:
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines a general method for the analysis of heptyl hexanoate in a sample matrix, such as a plant extract.
Instrumentation:
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Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
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Capillary column: A non-polar column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable.
Sample Preparation (for a plant extract):
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Extraction: Extract the plant material with a suitable solvent (e.g., methanol (B129727) or dichloromethane) using a technique like maceration or Soxhlet extraction.
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Concentration: Concentrate the extract using a rotary evaporator.
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Dilution: Dilute the concentrated extract in a suitable solvent (e.g., hexane) to an appropriate concentration for GC-MS analysis.
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Filtration: Filter the diluted sample through a 0.22 µm syringe filter before injection.
GC-MS Parameters:
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Injector Temperature: 250 °C
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Oven Temperature Program:
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Initial temperature: 60 °C, hold for 2 minutes
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Ramp: Increase to 280 °C at a rate of 10 °C/min
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Final hold: Hold at 280 °C for 5 minutes
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Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
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Injection Mode: Splitless
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MS Transfer Line Temperature: 280 °C
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Ion Source Temperature: 230 °C
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Ionization Energy: 70 eV
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Mass Scan Range: m/z 40-500
Data Analysis:
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Peak Identification: Identify the peak corresponding to heptyl hexanoate by comparing its retention time and mass spectrum with a known standard.
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Quantification: For quantitative analysis, create a calibration curve using standard solutions of heptyl hexanoate.
Diagram of GC-MS Analysis Workflow:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR are powerful tools for the structural elucidation of heptyl hexanoate.
Sample Preparation:
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Dissolve a small amount of purified heptyl hexanoate (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
Instrumentation:
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A standard NMR spectrometer (e.g., 400 MHz or higher).
Expected ¹H-NMR Chemical Shifts (in CDCl₃):
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~4.05 ppm (triplet): -O-CH ₂-CH₂- (Heptyl chain)
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~2.28 ppm (triplet): -C(=O)-CH ₂-CH₂- (Hexanoate chain)
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~1.60 ppm (multiplet): -O-CH₂-CH ₂- and -C(=O)-CH₂-CH ₂-
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~1.30 ppm (multiplet): -CH₂- chain protons
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~0.89 ppm (triplet): -CH₃ protons of both heptyl and hexanoate chains
Expected ¹³C-NMR Chemical Shifts (in CDCl₃):
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~174 ppm: -C =O (Ester carbonyl)
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~64 ppm: -O-C H₂- (Heptyl chain)
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~34 ppm: -C(=O)-C H₂- (Hexanoate chain)
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~31, 29, 28, 26, 25, 22 ppm: -C H₂- chain carbons
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~14 ppm: -C H₃ carbons
Diagram of NMR Analysis Logic:
Hypothetical Signaling Pathway in Drug Development
While direct evidence for the biological activity of heptyl hexanoate in mammalian systems is limited, its structure as a long-chain fatty acid ester suggests potential interactions with pathways known to be modulated by similar lipid molecules. Fatty acids and their derivatives are recognized as signaling molecules that can activate G protein-coupled receptors (GPCRs), such as GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4).
Activation of GPR120 by long-chain fatty acids has been shown to mediate anti-inflammatory effects and improve insulin (B600854) sensitivity, making it a therapeutic target for metabolic diseases. It is plausible that heptyl hexanoate could act as a ligand for GPR120.
Hypothetical GPR120/FFAR4 Activation Pathway:
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Ligand Binding: Heptyl hexanoate binds to the GPR120 receptor on the cell surface.
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G Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the Gαq subunit of the associated G protein.
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PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
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Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).
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Downstream Effects:
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IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.
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DAG activates protein kinase C (PKC).
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Cellular Response: The increase in intracellular Ca²⁺ and activation of PKC can lead to various cellular responses, including the modulation of gene expression related to inflammation and metabolism.
Diagram of Hypothetical Signaling Pathway:
